molecular formula C16H18N2O4 B4761876 Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- CAS No. 36845-03-1

Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-

Cat. No.: B4761876
CAS No.: 36845-03-1
M. Wt: 302.32 g/mol
InChI Key: JSIPUEXTEYSZGQ-UHFFFAOYSA-N
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Description

Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- (CAS: 36845-03-1) is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a 3-methylpyridin-2-ylamine moiety. Its molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol. Key physical properties include a melting point range of 227–229°C, a boiling point of 406.2°C at 760 mmHg, and a density of 1.21 g/cm³ . The compound’s structure features three methoxy groups on the benzamide ring, which enhance electron-donating effects, and a methyl-substituted pyridine ring, contributing to its steric and electronic profile. These attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to methoxy-substituted aromatics.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-6-5-7-17-15(10)18-16(19)11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPUEXTEYSZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190316
Record name Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36845-03-1
Record name Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036845031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Benzamide Derivatives

Compound Name Substituent on Amine Group Key Functional Groups Dihedral Angle (Aromatic Rings) Reference
Target Compound 3-Methyl-2-pyridyl 3,4,5-Trimethoxybenzamide Not reported
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl Bromo, 3,4,5-trimethoxybenzamide Not reported
N-(3-Bromo-2-pyridinyl)-3,4,5-trimethoxy- 3-Bromo-2-pyridinyl Bromo, 3,4,5-trimethoxybenzamide Not reported
N-(4-Chloro-phenyl)-3,4,5-trimethoxy- 4-Chlorophenyl Chloro, 3,4,5-trimethoxybenzamide 67.33°
N-(3,4-Difluoro-phenyl)-3,4,5-trimethoxy- 3,4-Difluorophenyl Fluoro, 3,4,5-trimethoxybenzamide 2.33°
Troxipide (3,4,5-Trimethoxy-N-3-piperidinyl) 3-Piperidinyl 3,4,5-Trimethoxybenzamide Not reported

Key Observations :

  • Electron Effects : Bromo and chloro substituents (e.g., ) introduce electron-withdrawing effects, whereas methoxy and methyl groups (e.g., ) are electron-donating, altering charge distribution and binding affinity.
  • Conformational Flexibility : The dihedral angle between aromatic rings varies significantly. For example, N-(3,4-Difluoro-phenyl)-3,4,5-trimethoxy- exhibits near-planarity (2.33°), promoting π-π stacking, while N-(4-Chloro-phenyl)-3,4,5-trimethoxy- has a larger angle (67.33°), suggesting steric hindrance .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) logP (Predicted) Solubility Trends Reference
Target Compound 227–229 406.2 1.21 (density) Low aqueous solubility
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Not reported Not reported Higher due to Br Likely lower solubility
N-(3-Bromo-2-pyridinyl)-3,4,5-trimethoxy- Not reported Not reported 3.12 (calc.) Moderate in organic solvents
N-(4-Chloro-phenyl)-3,4,5-trimethoxy- Not reported Not reported 2.98 (calc.) Similar to target compound
Troxipide Not reported Not reported 1.34 (exp.) Higher solubility (polar)

Key Observations :

  • The target compound’s high melting point (227–229°C) suggests strong intermolecular forces, likely due to hydrogen bonding from methoxy and amide groups .
  • Bromo- and chloro-substituted derivatives (e.g., ) exhibit higher molecular weights and logP values, reducing aqueous solubility but improving lipid membrane permeability.

Key Observations :

  • Most derivatives are synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and substituted anilines or pyridinylamines under mild conditions .

Key Observations :

  • Methoxy-rich derivatives (e.g., ) show promise in oncology, likely due to interactions with tubulin or COX-2.

Biological Activity

Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- (commonly referred to as 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide can be represented as follows:

  • Molecular Formula : C16H18N2O4
  • CAS Number : 36855-87-5
  • SMILES : O=C(NC1=C(C)C=CC=N1)C2=CC(OC)=C(OC)C(OC)=C2

This structure indicates the presence of methoxy groups and a pyridine moiety, which are often associated with various biological activities.

Anticancer Activity

Recent studies have reported that benzamide derivatives exhibit significant anticancer activity. For instance, compounds similar to 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamideMCF-7 (breast cancer)1.93Induction of apoptosis
HCT-116 (colon cancer)2.84Cell cycle arrest at G1 phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound has been noted for inducing apoptosis in MCF-7 cells and causing cell cycle arrest in HCT-116 cells, suggesting its potential as an anticancer agent.

The proposed mechanisms through which benzamide derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G1 phase.

These actions are crucial for developing therapeutic strategies against resistant cancer types.

Other Pharmacological Activities

Beyond anticancer effects, benzamide derivatives have been explored for additional pharmacological activities:

  • Anti-inflammatory Effects : Some studies indicate that benzamide compounds can inhibit inflammatory pathways.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains.

Case Studies and Research Findings

A notable study by Finiuk et al. investigated the effects of various benzamide derivatives on different cancer cell lines. Their findings highlighted that modifications to the benzamide structure significantly influenced biological activity:

  • Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
  • Structure-activity relationship (SAR) analyses revealed that specific substitutions on the aromatic ring could optimize therapeutic efficacy.

Q & A

Basic: What are the key synthetic routes for preparing N-(3-methyl-2-pyridyl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. A common approach includes:

  • Step 1: Introduction of methoxy groups via nucleophilic substitution or methylation of hydroxyl precursors under controlled pH and temperature (e.g., using dimethyl sulfate in alkaline conditions).
  • Step 2: Coupling the pyridylamine moiety (3-methyl-2-pyridyl) to the benzamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Optimization: Reaction yields depend on solvent choice (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures high purity .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm the positions of methoxy, pyridyl, and aromatic protons. For example, the pyridyl methyl group appears as a singlet (~2.5 ppm), while methoxy protons resonate at ~3.8–4.0 ppm .
  • Infrared (IR) Spectroscopy: Stretching frequencies for the amide carbonyl (1650–1680 cm1^{-1}) and aromatic C–O bonds (1250–1300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H21_{21}N2_2O4_4, expected m/z: 353.150) .

Advanced: How can computational modeling resolve contradictions in crystallographic data for this compound?

Answer:

  • Software Tools: Use SHELX (for small-molecule refinement) or programs like Mercury to analyze X-ray diffraction data. SHELXL is robust for refining hydrogen bonding and torsional angles in the pyridyl-benzamide framework .
  • Complementary Techniques: Pair crystallography with DFT calculations (e.g., Gaussian or ORCA) to predict electron density maps and compare experimental vs. theoretical bond lengths. Discrepancies in methoxy group orientations can be resolved by validating against NMR-derived dihedral angles .

Advanced: What strategies address low solubility in biological assays, and how do substituents influence pharmacokinetics?

Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as a prodrug (e.g., esterification of methoxy groups).
  • Structure-Activity Relationship (SAR): Pyridyl and methoxy substituents impact lipophilicity (logP) and membrane permeability. For instance, replacing a methoxy group with a hydroxyethyl (as in ) increases solubility but may reduce binding affinity to hydrophobic targets. MD simulations can predict substituent effects on bioavailability .

Advanced: How do researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Assays: Perform steady-state inhibition assays (e.g., IC50_{50}) with purified enzymes (e.g., kinases or proteases). Monitor changes in VmaxV_{max} and KmK_m to determine competitive vs. non-competitive inhibition.
  • Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For example, the pyridyl group may chelate metal ions in enzyme active sites, as seen in analogous benzamide inhibitors .

Advanced: What methodologies identify metabolic degradation pathways of this compound?

Answer:

  • In Vitro Studies: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common degradation sites include demethylation of methoxy groups or oxidation of the pyridyl ring.
  • Isotope Labeling: Use 14C^{14}C-labeled methoxy groups to track metabolic byproducts. Computational tools like MetaSite predict cytochrome P450-mediated oxidation patterns .

Advanced: How are structural analogs designed to improve target selectivity?

Answer:

  • Scaffold Modification: Replace the pyridyl group with isosteres (e.g., thiazole or indole) to alter electronic properties. For example, highlights furan-based analogs with enhanced selectivity for neurological targets.
  • 3D-QSAR Modeling: Generate pharmacophore models (e.g., using MOE) to identify critical substituent positions. Docking studies (AutoDock Vina) can prioritize analogs with optimal binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-

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